2-(2-Chloro-4-fluorophenyl)morpholine

Description

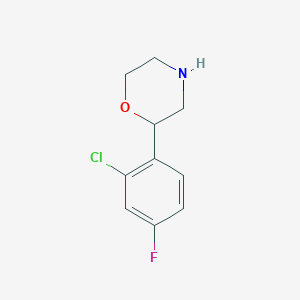

Structure

2D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJXJNVTVOJVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Halogenated Aromatics

A common strategy involves nucleophilic aromatic substitution (S_NAr) where morpholine acts as a nucleophile to displace a suitable leaving group (often halogen) on a pre-functionalized aromatic ring.

- Starting Materials: 2-chloro-4-fluorophenyl derivatives, typically halogenated anilines or chlorofluoro-substituted aromatic halides.

- Reaction Conditions: The reaction is generally carried out under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate to deprotonate morpholine and enhance nucleophilicity.

- Temperature: Moderate to elevated temperatures (80–120°C) are used to facilitate substitution.

- Reaction Time: Typically ranges from several hours to overnight to ensure completion.

Condensation and Cyclization Approaches

In some patented processes (e.g., related to aprepitant synthesis), intermediates structurally related to 2-(2-chloro-4-fluorophenyl)morpholine are formed by condensation reactions followed by cyclization without isolation of intermediates.

- In-situ Cyclization: The condensation product containing morpholine and the chlorofluorophenyl moiety is cyclized directly in the reaction mixture, avoiding work-up steps such as extraction or crystallization.

- Catalysts and Additives: Potassium carbonate and polar aprotic solvents (DMSO) are commonly used to promote the condensation and cyclization steps.

- Temperature Control: Low to moderate temperatures (10–30°C for initial steps, 90–110°C for cyclization) are maintained to optimize yield and purity.

Detailed Example from Patented Processes

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine hydrochloride salt + 4-fluorophenyl magnesium bromide in THF | Grignard reaction to introduce aryl groups | Formation of intermediate morpholine derivative |

| 2 | Treatment with 4-toluenesulfonic acid monohydrate in methanol and 5% Pd/C under hydrogen pressure | Catalytic hydrogenation | Reduction and purification of intermediate |

| 3 | Addition of 50% acetic acid solution at 40–45°C, stirring for 15 min | pH adjustment to 6–7 | Preparation for condensation |

| 4 | Condensation with potassium carbonate in DMSO, heating at 90–110°C for 6–10 h | Cyclization to target compound | Formation of this compound derivative |

This process exemplifies the multi-step synthesis involving organometallic addition, catalytic hydrogenation, acid-base adjustment, and cyclization to yield the target compound with high purity and yield.

Alternative Synthetic Strategies

Amide Formation Followed by Morpholine Substitution

In related compounds such as (2-chloro-4-fluorophenyl)(2-(3,5-dichlorophenyl)morpholino)methanone, synthesis involves:

- Formation of an amide intermediate by reaction of 2-chloro-4-fluoroaniline with an acid chloride derivative.

- Subsequent substitution of the amide intermediate with morpholine under controlled conditions.

This approach, while more complex, allows for structural diversification and is used in industrial settings for related morpholine derivatives.

Research Findings and Optimization Notes

- The choice of solvent critically affects reaction rates and product purity. Polar aprotic solvents such as DMF and DMSO are preferred for nucleophilic substitutions involving morpholine.

- Temperature control is essential to minimize side reactions and decomposition.

- Use of bases like potassium carbonate enhances nucleophilicity of morpholine and promotes efficient substitution.

- In-situ cyclization methods reduce purification steps and improve overall process efficiency.

- Morpholine substitution at the aromatic ring can be sterically hindered; thus, reaction conditions must be optimized for each substrate.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (S_NAr) | 2-chloro-4-fluorophenyl halide + morpholine + K2CO3 | DMF or DMSO | 80–120°C | 6–24 h | Common, straightforward; requires polar aprotic solvent |

| Organometallic Addition + Hydrogenation + Cyclization | Aryl magnesium bromide + morpholine salt + acid + Pd/C | THF, MeOH | RT to 110°C | Several steps, hours each | Multi-step, patented process with high yield |

| Amide Intermediate Formation + Morpholine Substitution | 2-chloro-4-fluoroaniline + acid chloride + morpholine | Various | Controlled heating | Multi-step | Used for related methanone derivatives |

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby exerting its effects on the nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of morpholine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(2-Chloro-4-fluorophenyl)morpholine with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position and Halogen Effects: The 2-chloro-4-fluoro substitution on the phenyl ring in this compound introduces steric and electronic effects distinct from analogs like 2-(2,4-difluorophenyl)morpholine. The epoxide in 2-(2-Chloro-4-fluorophenyl)oxirane (CAS 1340106-35-5) introduces reactivity for ring-opening reactions, diverging from the stability of the morpholine scaffold .

Stereochemical Influence :

- The (2S)-2-(4-Chlorophenyl)morpholine (CAS 1820574-65-9) demonstrates the importance of stereochemistry in pharmacodynamic profiles. Enantiomeric purity can significantly alter receptor binding, as seen in other chiral morpholine derivatives .

Biological Activity

2-(2-Chloro-4-fluorophenyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a morpholine ring substituted with a chloro and fluorophenyl group. The synthesis typically involves the reaction of morpholine with appropriate halogenated phenyl derivatives under controlled conditions, leading to the desired product. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and anti-cancer contexts. Its mechanisms often involve modulation of specific biochemical pathways, making it a candidate for further therapeutic exploration.

Anti-inflammatory Activity

Studies have shown that compounds related to this compound can inhibit the production of pro-inflammatory mediators in macrophage cells. For instance, derivatives have been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA in LPS-stimulated RAW 264.7 macrophage cells, suggesting a potential role in treating inflammatory diseases .

Anti-cancer Potential

In vitro studies have demonstrated that morpholine derivatives can inhibit the proliferation of various cancer cell lines. For example, certain derivatives showed significant cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating potent anti-tumor activity. The mechanisms involved include cell cycle arrest and induction of apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 Macrophages | N/A | Inhibition of iNOS and COX-2 expression |

| Anti-cancer | HepG2 Liver Cancer Cells | 0.62 | Induction of G2/M cell cycle arrest |

| Anti-cancer | ID8 Ovarian Cancer Cells | 9.40 | Inhibition of HIF-1α |

Case Studies

- Anti-inflammatory Mechanism : A study evaluated the effects of various morpholine derivatives on LPS-stimulated macrophages. The results indicated that compounds significantly reduced NO production at non-cytotoxic concentrations, highlighting their potential as anti-inflammatory agents .

- Cytotoxicity in Cancer Models : Research on HepG2 cells revealed that treatment with this compound derivatives led to a concentration-dependent decrease in colony formation and increased apoptosis rates. Flow cytometry analysis confirmed a significant rise in early apoptotic cells upon treatment .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds to their target proteins. For instance, docking analyses indicated strong interactions with iNOS and COX-2 active sites, supporting the observed anti-inflammatory effects .

Q & A

What synthetic routes are effective for producing 2-(2-Chloro-4-fluorophenyl)morpholine with high yield and purity?

Basic

Methodological Answer :

- Key Steps :

(i) Suzuki-Miyaura Coupling : React 2-chloro-4-fluorophenylboronic acid with morpholine derivatives using Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DME/H₂O solvent .

(ii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors.

(iii) Recrystallization : Use ethanol to achieve >95% purity, monitored via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane). - Critical Parameters : Maintain inert atmosphere (N₂/Ar), stoichiometric control (1:1.2 molar ratio of boronic acid to morpholine precursor), and reflux at 80°C for 12 hours.

Which spectroscopic and crystallographic methods reliably characterize this compound?

Basic

Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and morpholine protons (δ 3.6–4.1 ppm). Confirm substitution pattern via coupling constants (e.g., J = 8.5 Hz for para-fluorine) .

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (monoclinic P2₁/c space group, Z = 4) to resolve molecular conformation. Target R1 < 0.05 and wR2 < 0.15 for high precision .

- HPLC-MS : Verify molecular weight (MW calc. 229.67; obs. [M+H]+ 230.1) and purity (>98%).

How should researchers address inconsistencies in reported dipole moments and conformational stability?

Advanced

Methodological Answer :

- Root Cause Analysis : Discrepancies may arise from solvent polarity effects or computational approximations.

- Protocol :

(1) Perform DFT calculations (B3LYP/6-311++G** basis set) across solvents (PCM model) to predict solvent-dependent dipole moments .

(2) Validate experimentally via dielectric constant measurements in controlled solvent systems.

(3) Cross-reference with temperature-dependent crystallography (100–300 K) to detect conformational locking in the solid state .

What strategies optimize SHELX software for refining twinned crystals?

Advanced

Methodological Answer :

- SHELXL Workflow :

(i) UseTWINandBASFcommands with HKLF5 format data to model twin domains .

(ii) Apply geometric restraints on morpholine rings (C-N bond length: 1.45 ± 0.02 Å).

(iii) Validate refinement with Rint < 0.05 and CC(Fo²) > 0.95 using PLATON’sTWINCHECK. - Data Collection : Use high-resolution (<1.0 Å) data to minimize twin-related ambiguities.

What safety protocols are critical during laboratory handling?

Basic

Methodological Answer :

- Exposure Control :

(i) Use fume hoods with ≥100 fpm face velocity during synthesis .

(ii) Wear nitrile gloves (≥8 mil thickness) and chemical splash goggles. - Waste Management : Quench reaction waste with 10% aqueous NaOH before disposal in halogenated solvent containers .

How can molecular dynamics predict adsorption behavior on silica surfaces?

Advanced

Methodological Answer :

- Simulation Workflow (GROMACS) :

(1) Build silica slab model (P1 symmetry, 20 Å vacuum layer).

(2) Parameterize compound using CGenFF/GAFF force fields .

(3) Run 50 ns NPT simulations (298 K, 1 bar) to calculate binding free energy (ΔGbind) via MM-PBSA. - Experimental Validation : Compare with QCM-D adsorption isotherms to correlate simulated ΔGbind with experimental mass uptake .

What computational methods validate the electronic effects of fluorine substitution?

Advanced

Methodological Answer :

- DFT/Molecular Orbital Analysis :

(i) Calculate HOMO-LUMO gaps (B3LYP/def2-TZVP) to assess fluorine’s electron-withdrawing effects.

(ii) Map electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic sites . - Experimental Correlation : Compare with XPS data (F1s binding energy ~687 eV) to validate computational predictions.

How to design experiments studying surface reactivity with organic oxidants?

Advanced

Methodological Answer :

- Surface Adsorption Studies :

(i) Use ATR-FTIR to track C-F/C-Cl bond cleavage on TiO₂ surfaces under UV light.

(ii) Quantify reaction kinetics via GC-MS headspace analysis of volatile byproducts (e.g., HF, HCl) . - Control Variables : Maintain relative humidity (40–60%) to isolate humidity-dependent reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.